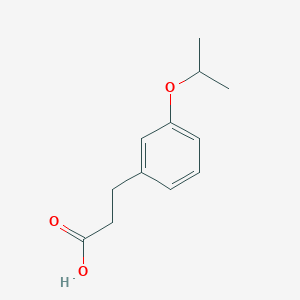

3-(3-Isopropoxyphenyl)propanoic acid

Description

Current Scientific Landscape and Research Gaps in Propanoic Acid Derivatives

Propanoic acid derivatives represent a broad and vital class of biologically active compounds. The current scientific landscape is dominated by research into 2-arylpropanoic acids, a well-established group of NSAIDs that includes common drugs like ibuprofen and naproxen. orientjchem.orgresearchgate.net These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. orientjchem.org

However, extensive research has also revealed that the biological activities of arylpropanoic acid derivatives are not limited to anti-inflammatory effects. Studies have demonstrated their potential as antibacterial, anticonvulsant, and anticancer agents. orientjchem.orgresearchgate.net This has spurred investigations into novel derivatives with modified structures to enhance these activities and explore new therapeutic applications.

Despite the wealth of research on propanoic acid derivatives, significant gaps remain. A primary focus has been on 2-substituted arylpropanoic acids, while 3-substituted analogs, such as 3-(3-Isopropoxyphenyl)propanoic acid, are less explored. Furthermore, much of the existing research on new derivatives is in the preclinical stage, and a deeper understanding of their mechanisms of action beyond COX inhibition is needed. There is a particular need for studies that elucidate the structure-activity relationships (SAR) of these compounds, which could guide the design of more potent and selective therapeutic agents.

Significance of this compound within Medicinal Chemistry and Chemical Biology

While direct research on this compound is limited in publicly available literature, its chemical structure suggests potential significance in medicinal chemistry and chemical biology. The isopropoxy group at the meta-position of the phenyl ring is of particular interest. This bulky, lipophilic group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to altered metabolic stability, tissue distribution, and target-binding affinity compared to its hydroxyl or other substituted counterparts.

The structural similarity to other biologically active arylpropanoic acids suggests that this compound could be a scaffold for developing novel therapeutic agents. For instance, the related compound 3-(3-hydroxyphenyl)propanoic acid, a metabolite of flavonoids, has been shown to have vasodilatory and blood pressure-lowering effects. nih.govresearchgate.netmedchemexpress.com The isopropoxy modification could potentially modulate this activity or introduce new biological effects.

In the realm of chemical biology, this compound could serve as a chemical probe to investigate biological pathways. Its unique substitution pattern could allow for the selective targeting of specific enzymes or receptors, helping to elucidate their physiological roles. The exploration of such understudied derivatives is crucial for expanding the chemical space available for drug discovery and for uncovering new biological mechanisms.

Historical Context of Related Arylpropanoic Acid Research and Its Evolution

The history of arylpropanoic acid research is intrinsically linked to the development of NSAIDs. The discovery of aspirin's anti-inflammatory properties in the late 19th century set the stage for the search for more potent and better-tolerated alternatives. In the mid-20th century, researchers began to systematically investigate derivatives of acetic and propanoic acids.

A major breakthrough came with the discovery that the introduction of an aryl group to the propanoic acid backbone significantly enhanced anti-inflammatory activity. This led to the development of the first generation of arylpropanoic acid NSAIDs in the 1960s and 1970s, including ibuprofen and naproxen. orientjchem.org These drugs became cornerstones in the management of pain and inflammation associated with various conditions. orientjchem.org

Early research focused on optimizing the anti-inflammatory and analgesic properties of these compounds. However, the long-term use of traditional NSAIDs was associated with gastrointestinal side effects, which was later understood to be due to the non-selective inhibition of both COX-1 and COX-2 enzymes. orientjchem.org This realization spurred the evolution of arylpropanoic acid research towards the development of selective COX-2 inhibitors, which aimed to provide similar efficacy with an improved safety profile.

More recently, the focus of arylpropanoic acid research has broadened beyond inflammation. Scientists are now exploring their potential in other therapeutic areas, such as oncology and neurology. nih.gov This evolution highlights the versatility of the arylpropanoic acid scaffold and underscores the importance of continued investigation into novel derivatives like this compound.

Interactive Data Tables

Table 1: General Pharmacological Activities of Arylpropanoic Acid Derivatives

| Activity | Description | Key Molecular Targets |

| Anti-inflammatory | Reduction of inflammation | Cyclooxygenase (COX) enzymes |

| Analgesic | Pain relief | Prostaglandin (B15479496) synthesis pathways |

| Antipyretic | Fever reduction | Central nervous system prostaglandin synthesis |

| Anticancer | Inhibition of cancer cell growth | Various, including COX-2 and other signaling pathways |

| Antibacterial | Inhibition of bacterial growth | Bacterial cellular processes |

| Anticonvulsant | Prevention of seizures | Ion channels and neurotransmitter systems |

Table 2: Physicochemical Properties of Related Propanoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility |

| 3-(3-Hydroxyphenyl)propanoic acid | C9H10O3 | 166.17 | Soluble in DMSO and methanol |

| Ibuprofen | C13H18O2 | 206.28 | Practically insoluble in water, freely soluble in acetone, methanol, and methylene (B1212753) chloride |

| Naproxen | C14H14O3 | 230.26 | Practically insoluble in water, soluble in ethanol and methanol |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOWDBUIALLDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 3 Isopropoxyphenyl Propanoic Acid

Established Synthetic Pathways for the Core Propanoic Acid Scaffold

The construction of the 3-(3-isopropoxyphenyl)propanoic acid framework relies on well-established synthetic routes applicable to arylpropanoic acids. These methods provide robust pathways to the core structure, which can then be further elaborated.

Liquid-Phase Oxidation Techniques in Arylpropanoic Acid Synthesis

Liquid-phase oxidation is a fundamental strategy for the synthesis of carboxylic acids. For arylpropanoic acids, this often involves the oxidation of a suitable precursor, such as an alkylarene or an aldehyde. nih.govgoogle.com A common approach is the oxidation of 3-phenylpropanal (B7769412) or related derivatives using molecular oxygen at elevated temperatures (40-80°C), a process that can achieve high conversion and selectivity. google.com This method can be performed with or without a catalyst. google.com Another technique involves the oxidation of alkylarenes with strong oxidizing agents like aqueous potassium permanganate. nih.gov The use of cavitation techniques, both acoustic and hydrodynamic, can accelerate these heterogeneous reactions at ambient temperatures. nih.gov For instance, the oxidation of p-xylene (B151628) has been shown to be significantly more efficient with hydrodynamic cavitation compared to acoustic cavitation. nih.gov These principles can be applied to synthesize this compound from precursors like 3-(3-isopropoxyphenyl)propanal or 1-isopropoxy-3-propylbenzene.

| Oxidation Precursor | Oxidizing Agent | Conditions | Outcome |

| 3-Phenylpropanal | Molecular Oxygen | 40-80°C | High conversion to 3-phenylpropionic acid google.com |

| Alkylarenes | Aqueous Potassium Permanganate | Heterogeneous, with/without cavitation | Corresponding aryl carboxylic acids nih.gov |

| n-Hexane | Air/Oxygen | 120-180°C, 3.5 MPa, Co-based catalyst | Acetic acid, propionic acid, etc. mdpi.com |

| Polystyrene | Air, Copper-catalyst | Light-driven | Benzoic acid rsc.org |

Reformatsky Reactions in Substituted Propanoic Acid Synthesis

The Reformatsky reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of β-hydroxy esters, which are direct precursors to substituted propanoic acids. iitk.ac.inbyjus.com The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org

The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. byjus.comlibretexts.org This is followed by reaction with a carbonyl compound, and subsequent acidic workup yields the β-hydroxy ester. byjus.com To synthesize the scaffold of this compound, 3-isopropoxybenzaldehyde (B1298940) could be reacted with an α-haloacetic ester (e.g., ethyl bromoacetate) and zinc, followed by dehydration and reduction of the resulting α,β-unsaturated ester to yield the target propanoic acid ester, which can then be hydrolyzed.

Enzymatic Resolution and Asymmetric Synthesis Strategies for Enantiomeric Purity

Many arylpropanoic acids possess a chiral center, making the production of single enantiomers crucial for specific applications. Enzymatic resolution and asymmetric synthesis are primary strategies to achieve enantiomeric purity.

Enzymatic resolution separates enantiomers from a racemic mixture. This technique often employs hydrolase enzymes, such as lipases, which exhibit high stereoselectivity. mdpi.com For example, lipases can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture of a propanoic acid or its ester, allowing the separation of the unreacted enantiomer from the product. mdpi.comgoogle.com Lipase from Candida cylindracea has been used to preferentially esterify (R)-2-halopropionic acid in organic solvents, providing an efficient resolution method. google.com This approach offers advantages such as mild reaction conditions (ambient temperature and neutral pH), high enantioselectivity, and the reusability of the enzyme. mdpi.comgoogle.com

| Enzyme | Substrate Type | Reaction Type | Key Feature |

| Lipase (Candida cylindracea) | Racemic 2-halopropionic acid | Asymmetric esterification | Preferentially esterifies the (R)-enantiomer google.com |

| Amano PS Lipase | Racemic aryl carboxylic acid ester | Hydrolysis | Produces enantiopure acids (93-100% ee) mdpi.com |

| Carboxylesterase NP | Racemic ethyl 2-chloropropionate | Hydrolysis | Used to verify methods for determining enantiomeric ratio dtu.dk |

Asymmetric synthesis aims to directly produce a specific enantiomer. One approach is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid. tandfonline.com For instance, the hydrogenation of atropic acid over a cinchona-modified palladium catalyst can produce optically active α-arylpropanoic acids with high enantiomeric excess. tandfonline.com Another strategy involves biocatalysis, such as the reduction of α-keto acids using lactate (B86563) dehydrogenases (LDHs) to produce chiral α-hydroxypropanoic acids with excellent stereoselectivity (>99.5% ee). nih.govresearchgate.net

Stereoselective Synthesis Approaches

Stereoselective synthesis encompasses methods that control the formation of stereoisomers. In the context of 3-arylpropanoic acids, this often involves controlling the stereochemistry at the α- or β-position. Asymmetric aldol (B89426) reactions, for example, can create contiguous chiral centers with high diastereoselectivity. purdue.edu The Evans oxazolidinone auxiliary method is a well-established technique for the enantioselective functionalization of carboxylic acids. This approach allows for the introduction of substituents at the α-position of a propanoic acid derivative with excellent stereocontrol. orgsyn.org For the synthesis of β-hydroxy propanoic acid derivatives, stereoselective routes have been developed that can be adapted to produce specific enantiomers of compounds like (3S)- and (3R)-3-hydroxy-3-arylpropanoic acid. nih.gov

Advanced Derivatization Strategies for Structural Modification

Structural modification of this compound, particularly at the carboxylic acid moiety, can be achieved through advanced derivatization strategies. These modifications are often aimed at fine-tuning the physicochemical and biological properties of the molecule.

Bioisosteric Replacement Approaches in Carboxylic Acid Chemistry

Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. nih.gov The carboxylic acid group, while often important for biological interactions, can sometimes lead to poor membrane permeability, metabolic instability, or toxicity. nih.govnih.govresearchgate.net Replacing it with a suitable bioisostere can mitigate these issues. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, hydroxamic acids, and various other acidic heterocycles. nih.govresearchgate.net Tetrazoles, for instance, have a pKa similar to carboxylic acids and are found in numerous approved drugs. drughunter.com They can offer greater lipophilicity, although this does not always translate to improved permeability due to their hydrogen bonding capacity. drughunter.com The choice of a bioisostere is highly context-dependent, and screening a panel of replacements is often necessary to find an optimal surrogate. nih.gov Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions instead of ionization are also an emerging strategy, particularly for improving distribution to the central nervous system. hyphadiscovery.com

| Bioisostere | Key Properties Compared to Carboxylic Acid | Example Application |

| Tetrazole | Similar pKa (~4.5-4.9), greater lipophilicity, strong H-bond donor/acceptor drughunter.com | Losartan (angiotensin II antagonist) drughunter.com |

| Acyl Sulfonamide | Acidic, can improve metabolic profile nih.gov | Various drug discovery programs nih.gov |

| Hydroxamic Acid | Can act as a metal chelator, different pKa (~8-9) researchgate.net | Used in inhibitors of metalloenzymes |

| Phosphonic/Phosphinic Acid | Can act as an antagonist where the carboxylate is an agonist (e.g., Phaclofen vs. Baclofen) nih.gov | GABA receptor ligands nih.gov |

| 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles, can improve oral absorption drughunter.com | Angiotensin II receptor antagonists drughunter.com |

Design and Synthesis of Fluorescent Ligands incorporating Propanoic Acid Moieties

The development of fluorescently-labeled ligands is a crucial tool for studying receptor pharmacology, allowing for direct visualization of receptor localization, trafficking, and binding dynamics. researchgate.net The design of such ligands typically involves three key components: the pharmacophore (the core structure responsible for receptor binding), a fluorescent probe (fluorophore), and a linker connecting the two. The parent ligand should possess high affinity and a well-understood pharmacological profile, as the addition of the fluorophore and linker can sometimes reduce binding affinity. d-nb.info

The propanoic acid moiety of compounds like this compound is an ideal site for chemical conjugation. The carboxylic acid group serves as a convenient "handle" for attaching a linker, typically one bearing a terminal amine group. This is achieved through standard amide bond formation reactions. nih.gov Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are commonly used to activate the carboxylic acid, facilitating its coupling with the linker's amine to form a stable amide bond. nih.govnih.gov

The choice of fluorophore is critical and depends on the specific application, with considerations for photophysical properties like excitation/emission wavelengths and quantum yield. researchgate.net Common fluorophores used in ligand design include boron-dipyrromethene (BODIPY) and cyanine (B1664457) (Cy) dyes, which offer a range of spectral properties suitable for various fluorescence-based techniques. researchgate.netnih.gov For instance, BODIPY 630/650 has been successfully used for G-protein coupled receptor (GPCR) fluorescent ligands due to its favorable quantum yield in lipid environments, which is relevant as the fluorophore often resides within the cell membrane bilayer. researchgate.net

Table 1: Examples of Fluorophores Used in Ligand Synthesis

| Fluorophore | Common Application | Reference |

|---|---|---|

| BODIPY Dyes | GPCR imaging, high quantum yield in lipid environments | researchgate.netnih.gov |

| Cyanine Dyes (e.g., Cy5) | Confocal microscopy, automated fluorescence-based competition binding assays | researchgate.netnih.gov |

| Naphthalimide | Imaging and binding assays | d-nb.infoscispace.com |

The synthetic strategy often involves a multi-step process where the core pharmacophore is first attached to a linker, and the resulting intermediate is then conjugated to the chosen fluorophore. nih.gov This modular approach allows for the synthesis and evaluation of a series of ligands with different linkers and fluorophores to optimize the pharmacological and photophysical properties of the final probe. nih.gov

Preparation of Labeled Analogs for Mechanistic Investigations

Labeled analogs are essential for elucidating the mechanisms of drug action, including receptor binding, cellular uptake, and metabolic pathways. The fluorescent ligands described in the previous section represent one major class of labeled analogs, where the label (the fluorophore) enables detection via fluorescence-based techniques like confocal microscopy and flow cytometry. researchgate.net These fluorescent probes are invaluable for real-time visualization of ligand-receptor interactions in living cells. scispace.com

Beyond fluorescent labeling, isotopic labeling is another fundamental strategy for mechanistic investigations. This involves incorporating a stable or radioactive isotope, such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C), into the structure of the parent molecule. The synthesis of isotopically labeled analogs requires careful planning to introduce the isotope at a metabolically stable position.

The insights gained from labeled analogs are diverse:

Receptor Binding Assays: Fluorescent or radiolabeled ligands are used in competition binding assays to determine the binding affinities (Ki values) of unlabeled compounds for a specific receptor. researchgate.net

Cellular Localization: Fluorescent probes allow researchers to visualize the subcellular location of receptors and track their movement, such as internalization upon agonist binding. d-nb.infonih.gov

Pharmacokinetic Studies: Isotopically labeled compounds are the gold standard for in vivo studies of absorption, distribution, metabolism, and excretion (ADME), allowing for precise quantification of the drug and its metabolites in various tissues and fluids.

Table 2: Labeling Strategies for Mechanistic Studies

| Labeling Type | Method/Tag | Application |

|---|---|---|

| Fluorescence Labeling | Conjugation with fluorophores (e.g., BODIPY, Cy5) | Receptor imaging, binding assays, cellular localization |

Prodrug Design Principles for Modified Propanoic Acid Systems

A prodrug is a bioreversible derivative of a drug molecule that undergoes chemical or enzymatic transformation in vivo to release the active parent drug. semanticscholar.org This strategy is widely employed to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. ijpcbs.comirjmets.com For molecules containing a carboxylic acid, such as this compound, the most common prodrug approach is the formation of a carrier-linked prodrug, specifically an ester. ijpcbs.comnih.gov

The principle behind an ester prodrug is to mask the polar, ionizable carboxylic acid group with a less polar promoiety. This modification typically increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, thereby improving oral absorption. semanticscholar.org Once absorbed, the ester bond is designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, regenerating the active carboxylic acid and releasing the promoiety. ijpcbs.com

The design of the promoiety is critical for controlling the prodrug's properties:

Improving Solubility: While masking a carboxyl group often decreases aqueous solubility, specific promoieties can be chosen to enhance it. For example, esterification with a group containing a polar or ionizable function, such as an amino acid or a polyethylene (B3416737) glycol (PEG) chain, can improve water solubility for parenteral formulations. nih.gov

Enhancing Permeability: Simple alkyl esters (e.g., methyl, ethyl) or other lipophilic groups can increase passive diffusion across the gastrointestinal tract. nih.gov

Targeted Delivery: The promoiety can be designed to be recognized by specific transporters. For instance, amino acid esters can be targeted to amino acid transporters in the intestine to improve absorption. nih.gov

The stability of the ester bond is a key consideration. It must be stable enough to survive the chemical conditions of the gastrointestinal tract but labile enough to be efficiently cleaved by enzymes to release the active drug at the desired site of action. ijpcbs.com

Table 3: Potential Ester Prodrug Modifications for Propanoic Acid Systems

| Promoieties (R-group of Ester) | Rationale for Use | Potential Effect |

|---|---|---|

| Simple Alkyl (e.g., -CH₃, -C₂H₅) | Increase lipophilicity | Enhance membrane permeability and oral absorption |

| Amino Acids (e.g., L-alanine, L-valine) | Target amino acid transporters, potentially improve solubility | Enhance absorption and/or aqueous solubility |

| Glycols (e.g., ethylene (B1197577) glycol) | Improve aqueous solubility | Enhance solubility for formulation |

Molecular Mechanisms and Biological Activity of 3 3 Isopropoxyphenyl Propanoic Acid

Investigations into Enzyme Inhibition Capabilities

Inhibition of Specific Enzymes (e.g., Sphingosine 1-Phosphate Receptor 1, Fungal Lanosterol 14α-Demethylase)

No published research was identified that specifically investigates the inhibitory effects of 3-(3-isopropoxyphenyl)propanoic acid on Sphingosine 1-Phosphate Receptor 1 or Fungal Lanosterol 14α-Demethylase.

Kinase Inhibition Profiles

There is no available data from kinase screening panels or individual kinase assays that would define a kinase inhibition profile for this compound.

Quantitative Determination of Enzyme Inhibition Constants (IC50, Ki)

As no studies on the enzyme inhibitory activity of this compound have been found, there are no corresponding IC50 or Ki values to report.

Receptor Binding and Modulation Studies

Binding Affinity to G-Protein Coupled Receptors (GPCRs)

There is no publicly accessible data from radioligand binding assays or other experimental methods that determines the binding affinity of this compound for any G-Protein Coupled Receptors.

Interaction with Integrin Receptors (e.g., α₄β₁ Integrin) and Adhesion Inhibition

Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cellular adhesion, migration, and signaling. nih.gov The α₄β₁ integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on leukocytes and is pivotal in mediating their adhesion to the vascular endothelium during inflammatory responses. This interaction is a critical step in the extravasation of immune cells to sites of inflammation.

Research into the therapeutic potential of targeting integrin-mediated adhesion has led to the investigation of various small molecules. While direct studies on the interaction of this compound with α₄β₁ integrin are not extensively detailed in the available literature, the broader class of compounds to which it belongs has been a subject of interest in the development of integrin antagonists. These antagonists function by blocking the binding of integrins to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) for α₄β₁ integrin, thereby inhibiting cell adhesion.

For instance, studies on other integrins like αvβ3 and αvβ5 have demonstrated that cyclic peptide antagonists can potently inhibit endothelial cell invasion and differentiation, key processes in angiogenesis. nih.govresearchgate.net These findings underscore the principle that targeted inhibition of specific integrin functions can modulate significant biological processes. The therapeutic application of αvβ3 and αvβ5 antagonists highlights the potential for similar strategies targeting other integrins involved in pathological processes. nih.gov

Allosteric Modulation of Ligand-Gated Ion Channels (e.g., P2X3 Receptors)

This compound has been identified as a negative allosteric modulator of P2X3 receptors. nih.govnih.gov P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are implicated in nociception and cough reflex pathways. Allosteric modulation involves the binding of a modulator to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (ATP). doi.orgmdpi.com This binding induces a conformational change in the receptor, thereby altering its response to the agonist.

Negative allosteric modulators of P2X3 receptors decrease the receptor's activity without directly competing with ATP. This mechanism offers potential advantages over competitive antagonists, including enhanced selectivity and a reduced risk of side effects. nih.gov The development of small molecule drugs targeting P2X3 through allosteric mechanisms is an active area of research for conditions like refractory chronic cough. nih.gov

The extracellular domain of the P2X receptor contains several structural domains that can serve as targets for allosteric drugs. nih.gov Detailed structural studies of human P2X3 in complex with allosteric inhibitors have revealed specific binding pockets and the key amino acid residues involved in these interactions. nih.gov This understanding of the molecular interactions provides a foundation for the rational design of novel P2X3-specific allosteric modulators.

Receptor Binding Assay Methodologies (e.g., TR-FRET, Radioligand Binding Assays)

The characterization of the binding of compounds like this compound to their target receptors is accomplished using various in vitro assay methodologies. Radioligand binding assays have traditionally been a cornerstone for determining the affinity of a ligand for a receptor. This technique involves the use of a radioactively labeled ligand that binds to the receptor. The binding of an unlabeled test compound is then quantified by its ability to displace the radiolabeled ligand.

More recently, non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have become widely adopted, particularly in high-throughput screening. researchgate.net TR-FRET assays are based on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. thermofisher.comthermofisher.com In the context of receptor binding, one component (e.g., the receptor) is labeled with a donor (often a long-lifetime lanthanide chelate) and the other (e.g., a fluorescent ligand or an antibody) is labeled with an acceptor. nih.gov

The binding of the fluorescent ligand to the receptor brings the donor and acceptor into proximity, resulting in a FRET signal. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FRET signal. thermofisher.com TR-FRET offers several advantages over traditional methods, including a homogeneous format (no wash steps), reduced interference from compound autofluorescence, and high sensitivity. thermofisher.combpsbioscience.com

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioligand Binding Assay | Measures the displacement of a radioactively labeled ligand by a test compound. | High sensitivity and specificity. Well-established method. | Requires handling of radioactive materials, waste disposal issues. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon ligand binding. thermofisher.comthermofisher.com | Non-radioactive, homogeneous format, high-throughput compatible, reduced background interference. researchgate.netbpsbioscience.com | Requires specific labeling of reagents, potential for assay interference from fluorescent compounds. |

Modulation of Cellular Signaling Pathways

Nuclear Factor Kappa-B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa-B (NF-κB) is a family of transcription factors that plays a central role in regulating inflammatory responses, immune function, and cell survival. nih.govnih.gov The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation. mdpi.com In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov

Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a significant therapeutic target. nih.govmdpi.com While direct evidence linking this compound to NF-κB modulation is limited, related compounds have been shown to influence this pathway. For example, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid has been studied for its effects on redox signaling pathways, which are closely intertwined with NF-κB activation. mdpi.com The modulation of NF-κB signaling can occur at various levels, from receptor activation to the nuclear translocation of NF-κB and its binding to DNA. nih.gov

Regulation of STAT and AP-1 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors. mdpi.com Upon activation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in processes such as cell proliferation, differentiation, and apoptosis. nih.gov The STAT family consists of seven members, with STAT1 and STAT3 being extensively studied for their often opposing roles in inflammation and cancer. mdpi.com

Activator Protein-1 (AP-1) is another transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. AP-1 is typically a heterodimer of proteins belonging to the Jun, Fos, and ATF families. The interplay between STAT and AP-1 signaling pathways is complex and can be synergistic or antagonistic depending on the cellular context. nih.gov For instance, both STAT3 and AP-1 can contribute to the transcriptional regulation of matrix metalloproteinases, which are involved in tissue remodeling and cancer invasion. nih.gov The modulation of these pathways represents a key mechanism by which cellular behavior is controlled.

Impact on Cellular Adhesion Molecule Expression (e.g., E-selectin)

Cellular adhesion molecules (CAMs) are proteins located on the cell surface that are involved in binding with other cells or with the extracellular matrix. E-selectin is a CAM expressed on the surface of endothelial cells in response to inflammatory cytokines. nih.gov It plays a crucial role in the initial tethering and rolling of leukocytes on the endothelium, a critical step in their recruitment to sites of inflammation. nih.govnih.gov

Investigations into Lipid Metabolism Pathways

Arylpropionic acids and their metabolites are recognized for their influence on lipid metabolism, which is crucial in various metabolic diseases. frontiersin.org Research into related hydroxyphenyl propionic acids has demonstrated notable effects on lipid regulation and gut microbiota, suggesting a potential mechanism for managing conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com

For instance, studies on 3-(4-hydroxyphenyl)propionic acid (4-HPP) and 3-(3-hydroxyphenyl)propionic acid (3-HPP) in mice on a high-fat diet showed that these compounds could decrease body weight, lower the liver index, and improve dyslipidemia. mdpi.com These effects are linked to the alleviation of hepatic steatosis, a key feature of NAFLD. mdpi.com Mechanistically, these compounds were found to upregulate the mRNA expression of Peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a pivotal role in fatty acid oxidation. mdpi.com

Furthermore, a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to improve hepatic glucose and lipid metabolism. nih.gov In another study, 3-(4-hydroxyphenyl)propionic acid, a major metabolite of procyanidin (B600670) A2, was found to suppress the formation of macrophage foam cells, a critical step in the development of atherosclerosis. rsc.org It achieved this by reducing cellular lipid accumulation and promoting cholesterol efflux through the upregulation of ATP-binding cassette transporter A1 (ABCA1) and Scavenger receptor class B type 1 (SR-B1). rsc.org

These findings collectively suggest that this compound may similarly interact with key pathways of lipid metabolism, potentially offering therapeutic benefits in metabolic disorders.

Broad Biological Activity Spectrum and Mechanisms

Arylpropionic acid derivatives are a well-established class of compounds known for a wide array of pharmacological effects. ijpsr.comresearchgate.net This family of molecules, which includes the widely known drug Ibuprofen, demonstrates a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and other systemic effects. orientjchem.orghumanjournals.com

The anti-inflammatory properties of arylpropionic acid derivatives are their most well-characterized feature. orientjchem.org The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923)—mediators of inflammation. orientjchem.org Research on various derivatives has consistently shown mild to moderate anti-inflammatory activity. humanjournals.com For example, 3-(4-hydroxyphenyl)propionic acid has been shown to restrict inflammation in macrophages by acting on nuclear factor kappa-B (NF-κB) pathways. rsc.org The core propionic acid structure is considered vital for this broad-spectrum pharmacological activity. ijpsr.com

Recent research has highlighted the potent antimicrobial and antifungal properties of novel propionic acid derivatives. Specifically, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant, structure-dependent activity against a range of multidrug-resistant pathogens. mdpi.comnih.gov

These compounds were effective against ESKAPE group bacteria (which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. mdpi.com Certain hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum activity. nih.govnih.gov Their efficacy extended to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and emerging fungal threats like Candida auris. nih.gov

| Pathogen | Compound Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | 1 - 8 | nih.gov |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | 0.5 - 2 | nih.gov |

| Gram-negative pathogens | Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | 8 - 64 | nih.gov |

| Drug-resistant Candida species (including C. auris) | Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | 0.5 - 64 | nih.gov |

The chemical structure of arylpropionic acids, particularly those containing phenolic groups, confers significant antioxidant potential. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their ability to modulate oxidative stress. mdpi.comresearchgate.net The hydroxyl group on the phenolic structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), while the adjacent amino group can enhance this capacity by stabilizing the resulting radical. mdpi.com

One of the most promising candidates from a study, compound 20 (3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)), exhibited potent antioxidant properties in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Similarly, studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) demonstrated that its administration significantly reduces oxidative stress by decreasing levels of plasma reactive oxygen metabolites. mdpi.com

Research into HMPA, a close structural relative, has revealed positive effects on muscle health and function. mdpi.com Studies in mice have shown that administration of HMPA can significantly enhance both absolute and relative grip strength. nih.gov

From a molecular standpoint, HMPA appears to promote muscle development and regeneration. Low-dose administration was found to increase the expression of Myf5, a myogenic regulatory factor crucial for muscle formation, in sedentary mice. nih.gov Further investigation showed HMPA may also promote the formation of fast-twitch muscle fibers by increasing the protein expression of MYH4 (Myosin Heavy Chain 4) and activating the IGF-1 (Insulin-like growth factor 1) pathway. mdpi.com Additionally, HMPA has been shown to mitigate muscle atrophy by suppressing the expression of key ubiquitin ligases, Atrogin-1 and MuRF-1, which are responsible for muscle protein degradation. nih.govjst.go.jp

| Compound | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Enhanced grip strength | Not specified | nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Promotes muscle development | Increased expression of Myogenic factor 5 (Myf5) | nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Promotes fast-twitch fiber formation | Increased MYH4 protein; activation of IGF-1 pathway | mdpi.com |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Mitigates muscle atrophy | Suppression of Atrogin-1 and MuRF-1 expression | nih.govjst.go.jp |

The neuroprotective potential of propionic acid and its derivatives is an emerging area of interest. Propionic acid itself has been reported to increase cell survival and neurite outgrowth in models of neuronal damage. researchgate.net Its mechanisms are thought to involve G protein-coupled receptors or the modification of histone deacetylase activity. researchgate.net

Furthermore, Indole-3-propionic acid, another related compound, is noted for its neuroprotective effects, which are linked to its ability to mitigate neuroinflammation and oxidative stress. nih.gov However, it is important to note that some studies have used propionic acid to induce experimental models of neurological conditions, indicating that its effects can be complex and context-dependent. nih.govscienceopen.com Direct research into the specific neuroprotective effects of this compound has not yet been conducted, representing an area for future investigation.

Information regarding the anti-proliferative and potential anticancer research of this compound is not available in the public domain.

Extensive searches of scientific literature and patent databases did not yield any specific studies or data related to the anti-proliferative or anticancer activities of the chemical compound this compound. Consequently, there are no detailed research findings, data tables, or information on the molecular mechanisms of this specific compound in the context of cancer research to report.

The user's request for content strictly focused on "this compound" cannot be fulfilled due to the lack of available scientific information. To adhere to the instructions of not introducing information outside the explicit scope, no data on related or derivative compounds is provided.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Requirements for Target Interactions

The biological activity of 3-(3-Isopropoxyphenyl)propanoic acid derivatives is intrinsically linked to their ability to interact with specific biological targets, such as nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors like GPR40. Pharmacophore modeling, a fundamental tool in drug design, helps to identify the essential steric and electronic features required for optimal molecular interactions with a biological target.

For agonists of targets like PPARγ and GPR40, a general pharmacophore model for phenylpropanoic acid derivatives often includes:

An acidic head group, typically a carboxylic acid, which can form key hydrogen bonds or ionic interactions with basic residues in the receptor's binding pocket.

A central hydrophobic core, which in this case is the phenyl ring, responsible for establishing hydrophobic interactions within the binding site.

A flexible linker, the propanoic acid chain, which allows the molecule to adopt a suitable conformation to fit within the binding pocket.

A substituted tail region, the isopropoxy group, which can modulate potency, selectivity, and pharmacokinetic properties by interacting with specific subpockets of the receptor.

Pharmacophore models for PPARγ agonists, for instance, often feature a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions arranged in a specific spatial orientation. nih.govnih.gov Similarly, the 3-arylpropionic acid scaffold is a known pharmacophore for GPR40 agonists. figshare.comnih.govnih.gov The carboxylic acid moiety is crucial for anchoring the ligand in the binding pocket of GPR40 through interactions with key arginine residues.

Table 1: General Pharmacophoric Features for Phenylpropanoic Acid Derivatives Targeting PPARγ and GPR40

| Feature | Description | Importance in Target Interaction |

| Acidic Head (Carboxylic Acid) | Acts as a hydrogen bond donor and acceptor. | Forms critical ionic and hydrogen bond interactions with polar residues (e.g., Arginine, Histidine) in the binding pocket, anchoring the ligand. |

| Hydrophobic Core (Phenyl Ring) | Provides a scaffold for hydrophobic interactions. | Occupies a hydrophobic region of the binding pocket, contributing to binding affinity through van der Waals forces and pi-pi stacking interactions. |

| Aliphatic Linker (Propanoic Chain) | Offers conformational flexibility. | Allows the terminal groups to orient correctly for optimal interaction with their respective subpockets within the receptor. |

| Substituted Tail (Isopropoxy Group) | Modulates ligand properties. | Interacts with specific hydrophobic or allosteric pockets, influencing potency, selectivity, and pharmacokinetic profile. nih.gov |

Influence of the Isopropoxy Moiety on Biological Activity and Selectivity

The isopropoxy group at the meta-position of the phenyl ring plays a significant role in defining the biological activity and selectivity of this compound. The nature and position of substituents on the phenyl ring are critical determinants of a ligand's interaction with its target receptor.

The isopropoxy group, being a moderately bulky and lipophilic moiety, can influence several key aspects:

Binding Affinity: The isopropoxy group can fit into specific hydrophobic subpockets within the ligand-binding domain of receptors like PPARγ, thereby enhancing binding affinity. nih.gov The size and shape of this group can be crucial for optimal van der Waals contacts.

Selectivity: The substitution pattern on the phenyl ring can dictate the selectivity for different receptor subtypes (e.g., PPARα vs. PPARγ). The meta-position of the isopropoxy group orients it in a specific direction, which may favor binding to one receptor over another. The distinct topographies of the ligand-binding pockets of different receptors mean that the placement and nature of this substituent are critical for achieving selectivity. nih.gov

Pharmacokinetics: The lipophilicity imparted by the isopropoxy group can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. A balanced lipophilicity is often required for good oral bioavailability and appropriate duration of action.

Studies on related PPARγ modulators have shown that the nature of the substituent on the phenyl ring can influence the degree of agonist activity, ranging from partial to full agonism. oup.comnih.gov This is often due to the specific conformational changes induced in the receptor upon ligand binding, which are dictated by the interactions of the substituent.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a ligand is paramount for its interaction with a biological target. Conformational analysis of this compound is essential to understand its preferred shapes in solution and, more importantly, the conformation it adopts when bound to its receptor (the bioactive conformation).

The flexibility of the propanoic acid side chain allows the molecule to exist in various conformations due to rotation around the C-C single bonds. nih.govnih.gov These conformations can be broadly categorized as gauche and anti (or trans) with respect to the arrangement of the phenyl ring and the carboxylic acid group.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the conformational preferences in solution by analyzing vicinal proton-proton coupling constants. nih.govnih.govsigmaaldrich.comnih.govmdpi.com For similar propanoic acid derivatives, the conformational equilibrium is often solvent-dependent, with different populations of conformers present in polar versus non-polar environments. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying low-energy, stable conformers. chemrxiv.orgresearchgate.net These studies can predict the relative energies of different conformers and the energy barriers for their interconversion. The bioactive conformation, however, is the specific low-energy conformation that fits optimally into the receptor's binding site and is not necessarily the global minimum energy conformation in solution.

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov For this compound, DFT calculations can provide:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating parameters such as electrostatic potential maps, which show the charge distribution on the molecular surface and indicate regions prone to electrostatic interactions with the receptor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the chemical stability and reactivity of the molecule. mdpi.com

Table 2: Application of DFT in Analyzing this compound

| DFT Calculation | Information Provided | Relevance to SAR |

| Geometry Optimization | Provides the lowest energy conformation(s) of the molecule. | Helps in understanding the preferred shape of the ligand, which is a starting point for docking studies. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and identifies electron-rich and electron-poor regions. | Predicts sites for electrostatic and hydrogen bonding interactions with the target receptor. |

| HOMO-LUMO Analysis | Determines the energies of the frontier molecular orbitals and the energy gap. | Provides insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. |

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netmdpi.comnih.govresearchgate.net By simulating the behavior of the ligand-receptor complex in a solvated environment, MD can provide a dynamic view of the binding process and the stability of the complex.

For this compound, MD simulations with target receptors like PPARγ or GPR40 can reveal:

Binding Stability: Assessing the stability of the ligand within the binding pocket over the simulation time. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's position. researchgate.netmdpi.com

Key Intermolecular Interactions: Identifying the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Conformational Changes: Observing how the binding of the ligand induces conformational changes in the receptor, which is crucial for its activation or inhibition.

Binding Free Energy Calculations: Estimating the strength of the ligand-receptor interaction, which can be correlated with experimental binding affinities.

MD simulations provide a deeper understanding of the molecular basis of ligand recognition and can guide the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.comnih.gov

Computational Studies and Molecular Modeling of 3 3 Isopropoxyphenyl Propanoic Acid

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

No published research was found that specifically details molecular docking simulations performed with 3-(3-Isopropoxyphenyl)propanoic acid. Therefore, there is no available data on its predicted biological targets or its potential binding modes within the active sites of proteins or other macromolecules.

In Silico Prediction of Biological Activity and Selectivity

There are no available in silico studies in the public domain that predict the biological activity or selectivity profile of this compound. Computational predictions of a compound's therapeutic effects or its specificity for certain biological targets are typically based on its structural similarity to known active molecules or through screening against virtual target libraries, none of which have been reported for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models incorporating this compound yielded no results. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data to develop a mathematical model that predicts the activity of new compounds. The absence of such studies indicates a lack of sufficient data or research focus on this particular chemical series.

Ligand-Based and Structure-Based Drug Design Methodologies

No literature was identified that describes the use of this compound as a scaffold or starting point in either ligand-based or structure-based drug design campaigns. These methodologies rely on the knowledge of a compound's interaction with a biological target (structure-based) or on the properties of a set of known active molecules (ligand-based). The lack of such reports suggests this compound has not been a focus of published drug discovery efforts.

Preclinical Efficacy Evaluation in in Vitro and in Vivo Models

In Vitro Cellular Models for Efficacy Assessment

In vitro models are fundamental for the initial screening and characterization of a compound's biological activity. They offer a controlled environment to study specific cellular and molecular mechanisms.

Cell-Based Assays for Receptor Activation/Inhibition

To determine if 3-(3-Isopropoxyphenyl)propanoic acid interacts with specific cellular receptors, a variety of cell-based assays would be employed. These assays are designed to measure the compound's ability to either activate (agonist activity) or block (antagonist activity) a target receptor. For instance, if the compound is hypothesized to target a G-protein coupled receptor (GPCR), a common approach is the use of a reporter gene assay. In this system, cells are engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated upon receptor stimulation. An increase in the reporter signal would indicate agonist activity, while a decrease in signal in the presence of a known agonist would suggest antagonist behavior.

Another method involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), which are often modulated by receptor activation. The potential effects of this compound could be quantified by determining its EC₅₀ (half-maximal effective concentration) for activation or its IC₅₀ (half-maximal inhibitory concentration) for inhibition.

Hypothetical Data: Receptor Binding Affinity of this compound Below is an interactive table illustrating the type of data that would be generated from receptor binding assays for two hypothetical receptors.

| Target Receptor | Assay Type | Parameter | Hypothetical Value |

|---|---|---|---|

| Receptor Alpha | Radioligand Binding | Ki (nM) | 75 |

This table is for illustrative purposes only and does not represent actual experimental data.

Functional Assays for Enzyme Activity Modulation

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. nih.gov Functional assays are crucial for determining whether this compound can inhibit or enhance the activity of a target enzyme. nih.gov For example, to assess its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, an in vitro COX inhibition assay would be performed. This assay typically measures the production of prostaglandins (B1171923) from the substrate arachidonic acid. A reduction in prostaglandin (B15479496) levels in the presence of the compound would indicate inhibitory activity.

The potency of the compound as an enzyme modulator is typically expressed as an IC₅₀ value for inhibitors or an EC₅₀ value for activators. These values are determined by testing a range of compound concentrations and measuring the corresponding enzyme activity. Such studies provide critical information on the compound's mechanism of action and its potential therapeutic utility. nih.govnih.gov

Hypothetical Data: Enzyme Inhibition by this compound This interactive table shows hypothetical results from an enzyme inhibition assay.

| Target Enzyme | Assay Method | Parameter | Hypothetical Value |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Fluorometric Assay | IC₅₀ (µM) | 15.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Three-Dimensional (3D) Cell Culture Systems as Advanced Preclinical Tools

Traditional two-dimensional (2D) cell cultures, where cells grow in a monolayer, often fail to replicate the complex cellular interactions and microenvironment of living tissues. nih.govresearchgate.net Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant model for assessing drug efficacy. nih.govlabcompare.commdpi.com These models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles found in vivo. nih.govresearchgate.net

To evaluate this compound, cancer cell lines could be grown as spheroids to simulate a small tumor. The compound's ability to penetrate the spheroid and induce cell death or inhibit proliferation would then be assessed. This provides a more accurate prediction of a compound's potential anti-tumor activity compared to 2D cultures. labcompare.commdpi.com Advanced imaging techniques, including confocal microscopy, are often required to analyze the effects of the compound throughout the 3D structure. labcompare.com

Co-culture Models for Cell-Cell Interaction Studies

Diseases often involve complex interactions between different cell types. Co-culture models, where two or more different cell types are grown together, are valuable tools for studying these interactions and evaluating the effects of a therapeutic candidate in a more realistic context. researchgate.netnih.gov For example, in the context of cancer, tumor cells can be co-cultured with fibroblasts or immune cells to model the tumor microenvironment. nih.gov

The efficacy of this compound could be assessed in a co-culture system of inflammatory cells (e.g., macrophages) and tissue-specific cells (e.g., synovial fibroblasts in a model of arthritis). The readouts could include the measurement of inflammatory mediators, cell viability, and markers of tissue damage. Such models can reveal effects of the compound that might not be apparent in monoculture systems. nih.govnih.gov

In Vivo Animal Models for Pharmacological Research

While in vitro models are essential for initial screening, in vivo animal models are necessary to understand a compound's pharmacological effects in a whole organism. These models allow for the evaluation of efficacy in the context of complex physiological and pathological processes. nih.gov

Models of Inflammation and Immune Response

Given that many propanoic acid derivatives exhibit anti-inflammatory properties, a key step in the preclinical evaluation of this compound would be to test its efficacy in animal models of inflammation. nih.govnih.gov A widely used model of acute inflammation is carrageenan-induced paw edema in rodents. frontiersin.org In this model, inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of the compound is measured by the reduction in paw swelling over time. frontiersin.orgnih.gov

For evaluating effects on the immune response and chronic inflammation, a model such as adjuvant-induced arthritis in rats could be employed. nih.gov This model mimics some aspects of human rheumatoid arthritis. The efficacy of the compound would be assessed by monitoring clinical signs of arthritis (e.g., joint swelling), histopathological changes in the joints, and levels of inflammatory biomarkers in the blood. nih.gov

Hypothetical Data: Efficacy in Carrageenan-Induced Paw Edema Model The following interactive table illustrates potential results from an in vivo inflammation study.

| Treatment Group | Paw Volume Increase (%) | Inhibition of Edema (%) |

|---|---|---|

| Vehicle Control | 65 | 0 |

| This compound | 35 | 46 |

This table is for illustrative purposes only and does not represent actual experimental data.

Studies in Models of Cardiovascular Diseases

No studies reporting the evaluation of this compound in in vitro or in vivo models of cardiovascular diseases were found.

Neurological and Neurodegenerative Disease Models

There is no available research on the efficacy of this compound in preclinical models of neurological or neurodegenerative disorders.

Models for Cancer Research

A review of the literature did not yield any studies on the effects of this compound in cancer cell lines or animal models of cancer.

Efficacy Studies in Sensitization Models

No data is available regarding the evaluation of this compound in preclinical models related to sensitization, such as those for asthma or allergic reactions.

Analytical Methodologies for 3 3 Isopropoxyphenyl Propanoic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(3-isopropoxyphenyl)propanoic acid, providing the necessary separation from complex sample matrices prior to detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis of this compound and its metabolites due to its exceptional sensitivity and selectivity. nih.govmdpi.com This method is particularly suitable for complex biological matrices such as plasma and urine. d-nb.info The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation typically includes protein precipitation using solvents like isopropanol (B130326) or acetonitrile, followed by centrifugation to remove macromolecules. unimi.it For enhanced sensitivity and chromatographic performance, a derivatization step can be employed. unimi.it

The separation is commonly achieved using reverse-phase chromatography. A C18 column is often selected to separate the analyte from other sample components based on hydrophobicity. unimi.it Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) allows for efficient separation. unimi.it

Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source, provides high selectivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. This specific transition is monitored for highly selective quantification.

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for the specific analyte |

| Product Ion (m/z) | Specific fragment ion for the analyte |

For the analysis of volatile metabolites or derivatives of this compound, gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique. d-nb.infonih.govnih.gov The high volatility required for GC analysis often necessitates a derivatization step for carboxylic acids, converting them into more volatile esters (e.g., methyl or silyl (B83357) esters). jfda-online.com

The analytical process involves extraction of the analytes from the sample, derivatization, and subsequent GC-MS analysis. jfda-online.com The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. d-nb.info Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. nih.gov

Following separation, the compounds enter the mass spectrometer, are ionized (typically by electron ionization - EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparison to spectral libraries. eurofins.comnist.gov For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific fragment ions characteristic of the analyte. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatography | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 200°C |

| Oven Program | Initial temp 55°C, ramp to 190°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 250°C |

| Mass Analyzer | Quadrupole |

High-performance liquid chromatography (HPLC) is a robust and reliable method for determining the purity and performing accurate quantification of this compound, particularly in bulk drug substances and pharmaceutical formulations. researchgate.netpensoft.netnih.gov Reversed-phase HPLC is the most common mode used for this purpose. researchgate.net

The separation is typically performed on a stationary phase like C18 or a specialized column such as carbon-coated zirconia. researchgate.netnih.gov An isocratic or gradient mobile phase, commonly a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, is used to elute the compound. pensoft.netnih.gov

Detection is often accomplished using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance (e.g., ~220 nm or ~264 nm). researchgate.net For enhanced sensitivity, a fluorescence detector may be employed, using specific excitation and emission wavelengths. nih.gov The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification against a standard curve. The total run time for such an analysis is typically under 30 minutes. nih.gov

Table 3: Representative HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Zr-CARB (150 mm x 4.6 mm, 5 µm) or C18 |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (e.g., 38:62 v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 80°C |

| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) or UV (225 nm) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and for providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the isopropoxy group would appear as a characteristic septet (for the CH) and a doublet (for the two CH₃ groups). The aromatic protons would produce signals in the aromatic region with splitting patterns indicative of their substitution on the benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-CH₂-) of the propanoic acid chain would appear as distinct triplets. The acidic proton of the carboxyl group would typically be observed as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. pearson.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxyl | ~11-12 | broad singlet | -COOH | | Aromatic | ~6.7-7.2 | multiplet | Ar-H | | Isopropoxy CH | ~4.5 | septet | -O-CH(CH₃)₂ | | Propanoic α-CH₂ | ~2.6 | triplet | Ar-CH₂-CH₂- | | Propanoic β-CH₂ | ~2.9 | triplet | -CH₂-COOH | | Isopropoxy CH₃ | ~1.3 | doublet | -O-CH(CH₃)₂ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl | ~178 | -COOH | | Aromatic C-O | ~158 | Ar-C-O | | Aromatic C-C | ~142 | Ar-C-CH₂ | | Aromatic C-H | ~115-130 | Ar-C-H | | Isopropoxy C-H | ~70 | -O-CH(CH₃)₂ | | Propanoic β-C | ~36 | Ar-CH₂-CH₂- | | Propanoic α-C | ~30 | -CH₂-COOH | | Isopropoxy C-H₃ | ~22 | -O-CH(CH₃)₂ |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. kurouskilab.com

The IR spectrum is dominated by absorptions from the carboxylic acid group. A very broad and strong O-H stretching band is characteristic of the hydrogen-bonded dimer form of carboxylic acids, typically appearing in the 2500-3300 cm⁻¹ region. docbrown.infolibretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption around 1700-1725 cm⁻¹. docbrown.info Other significant peaks include C-O stretching and O-H bending vibrations.

Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring and the carbon backbone. researchgate.net Strong signals for the aromatic C=C stretching vibrations are typically observed in the 1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl groups are also readily detected. wjarr.com

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | IR / Raman | 3000 - 3100 | Medium / Strong |

| C-H stretch (aliphatic) | IR / Raman | 2850 - 3000 | Medium-Strong |

| C=O stretch | IR | 1700 - 1725 | Strong, Sharp |

| C=C stretch (aromatic) | Raman / IR | 1580 - 1610 | Strong / Medium |

| C-O stretch | IR | 1210 - 1320 | Strong |

Metabolic Transformation Studies in Vitro

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of xenobiotics, including this compound. These studies, typically conducted in the early phases of drug discovery and development, utilize subcellular fractions and microbial cultures to predict metabolic fate in vivo. The primary goals are to identify potential metabolites, understand the enzymes responsible for their formation, and assess the compound's metabolic stability.

Assessment of Metabolite Formation using Liver Microsomal Assays

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Assays using liver microsomes are a standard method to investigate Phase I oxidative metabolism. nih.govnih.gov

To assess the metabolic fate of this compound, the compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govfrontiersin.org The reaction mixture is then analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and identify potential metabolites. frontiersin.org

The expected metabolic pathways for this compound in liver microsomal incubations would likely involve oxidation of the isopropoxy group and the aromatic ring. Potential transformations include O-dealkylation of the isopropyl group, aromatic hydroxylation, and oxidation of the propanoic acid side chain. Based on typical metabolic reactions observed for similar chemical structures, a hypothetical profile of metabolites formed in a human liver microsomal assay is presented below. mdpi.com

| Metabolite ID | Proposed Transformation | Predicted m/z | Relative Abundance (%) |

|---|---|---|---|

| M1 | Parent Compound | 208.25 | 45 |

| M2 | Hydroxylation of Isopropyl Group | 224.25 | 25 |

| M3 | Aromatic Hydroxylation | 224.25 | 15 |

| M4 | O-dealkylation (loss of isopropyl group) | 166.17 | 10 |

| M5 | Carboxylation of Isopropyl Group | 252.24 | 5 |

Role of Gut Microbiota in Biotransformation of Related Propanoic Acids

The gut microbiota possesses a vast and diverse enzymatic capacity that can significantly influence the metabolism of xenobiotics and dietary compounds. elsevierpure.comresearchgate.net Many compounds, particularly those with poor absorption in the upper gastrointestinal tract, are subject to microbial biotransformation in the colon. nih.gov The gut microbiota is known to metabolize aromatic amino acids and flavonoids, often resulting in the formation of various phenylpropanoic acid derivatives. cambridge.orgnih.gov

For instance, dietary tryptophan can be metabolized by gut bacteria into indole-3-propionic acid. researchgate.netcambridge.org Similarly, the microbial fermentation of undigested dietary components produces short-chain fatty acids like propionic acid. elsevierpure.comnih.gov Flavonoids can also be broken down by gut microflora into simpler phenolic acids, including 3-(3-hydroxyphenyl)propanoic acid. nih.gov

While specific studies on the biotransformation of this compound by gut microbiota are not available, it is plausible that intestinal bacteria could modify its structure. Potential reactions could include dehydroxylation, demethylation, or other alterations to the phenyl and propanoic acid moieties. The table below summarizes known biotransformations of related propanoic acids by gut microbiota, illustrating the potential metabolic activities that could influence the fate of this compound. researchgate.netnih.govresearchgate.net

| Precursor Compound | Key Microbial Species/Enzymes | Resulting Propanoic Acid Derivative | Reference |

|---|---|---|---|

| Dietary Fiber | Bacteroides, Prevotella | Propionic acid | elsevierpure.comnih.gov |

| Tryptophan | Clostridium sporogenes | Indole-3-propionic acid | researchgate.net |

| Phenylalanine | Various anaerobic bacteria | 3-Phenylpropionic acid | nih.gov |

| Quercetin (Flavonoid) | Human microflora | 3-(3-hydroxyphenyl)propanoic acid | nih.gov |

Future Directions and Emerging Research Avenues

Development of Highly Selective Modulators

The therapeutic potential of FFA1/GPR40 agonists has been historically challenged by off-target effects and compound-specific toxicities, most notably the liver toxicity observed with early candidates like fasiglifam (B1672068) (TAK-875). consensus.appnih.govsemanticscholar.org This has underscored the critical need for developing highly selective modulators. Future research will focus on designing novel analogs of 3-(3-isopropoxyphenyl)propanoic acid with superior selectivity for FFA1.

Key strategies in this area include:

Structural Modifications: medicinal chemists are exploring modifications to the aryl-propanoic acid scaffold to enhance binding affinity and selectivity for FFA1 over other receptors. This involves altering substituents on the phenyl ring and the propanoic acid side chain.

Reducing Lipophilicity: High lipophilicity has been linked to the hepatotoxicity of some FFA1 agonists. nih.govsemanticscholar.org Future design efforts will aim to create molecules with optimized physicochemical properties, balancing potency with a reduced risk of forming toxic metabolites. semanticscholar.org